molecular formula C16H14F3N3O4 B13167080 4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13167080
M. Wt: 369.29 g/mol
InChI Key: FFFMKIRAZXPXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound with a unique structure that includes a trifluoromethyl group, a cyclopropyl ring, and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Cyclopropyl ring formation: This can be accomplished through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Benzyloxycarbonyl protection:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the cyclopropyl ring can provide rigidity and influence the overall conformation of the molecule.

Comparison with Similar Compounds

Similar Compounds

    4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(methyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(chloromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid makes it unique compared to similar compounds. The trifluoromethyl group can significantly influence the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C16H14F3N3O4

Molecular Weight

369.29 g/mol

IUPAC Name

2-cyclopropyl-4-(phenylmethoxycarbonylamino)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C16H14F3N3O4/c17-16(18,19)13-11(12(14(23)24)22(21-13)10-6-7-10)20-15(25)26-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,20,25)(H,23,24)

InChI Key

FFFMKIRAZXPXHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=C(C(=N2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.